molecular formula C6H10ClN3O2 B1377827 Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride CAS No. 1375909-46-8

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride

Cat. No.: B1377827
CAS No.: 1375909-46-8
M. Wt: 191.61 g/mol
InChI Key: IFPINYSEWSOODE-UHFFFAOYSA-N
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Description

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 and a molecular weight of 191.62 g/mol . It is known for its unique structure, which includes a piperazine ring fused with an imidazolidine ring, and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a piperazine derivative with an imidazolidine precursor in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

  • Tetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione hydrochloride
  • Hexahydroimidazo[1,5-a]piperazine-1,3-dione hydrochloride

Uniqueness

Octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride is unique due to its specific ring structure and the presence of both imidazolidine and piperazine rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyrazine-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c10-5-4-3-7-1-2-9(4)6(11)8-5;/h4,7H,1-3H2,(H,8,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPINYSEWSOODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(CN1)C(=O)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1375909-46-8
Record name octahydroimidazolidino[1,5-a]piperazine-1,3-dione hydrochloride
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